1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C8H9N3. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring.
Mechanism of Action
Target of Action
The primary target of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound binds to the FGFRs, preventing their activation and subsequent downstream signaling . The inhibition of FGFRs disrupts the signaling pathways, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these downstream effects .
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration . In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis .
Preparation Methods
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with methyl isocyanide in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the nitrogen atom, which may affect its biological activity and chemical reactivity.
1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: Differs in the position of the amine group, which can influence its interaction with molecular targets.
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-ol:
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZMJNRMOMFWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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